molecular formula C11H13N3O2S B6981401 4-Ethyl-3-[2-(2-methylpyrazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-one

4-Ethyl-3-[2-(2-methylpyrazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-one

Cat. No.: B6981401
M. Wt: 251.31 g/mol
InChI Key: YJASETZKPAKIPF-UHFFFAOYSA-N
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Description

4-Ethyl-3-[2-(2-methylpyrazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-one is a heterocyclic compound that contains both thiazole and pyrazole moieties

Properties

IUPAC Name

4-ethyl-3-[2-(2-methylpyrazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-3-8-7-17-11(16)14(8)6-10(15)9-4-5-12-13(9)2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJASETZKPAKIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=O)N1CC(=O)C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-[2-(2-methylpyrazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-one typically involves the reaction of 2-methylpyrazole with an appropriate thiazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-[2-(2-methylpyrazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Ethyl-3-[2-(2-methylpyrazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-[2-(2-methylpyrazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives such as:

Uniqueness

4-Ethyl-3-[2-(2-methylpyrazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-one is unique due to its specific combination of thiazole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

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